Motilin is produced endogenously in humans, specifically in the gastrointestinal tract, where it is secreted by M cells located in the crypts of the small intestine. The hormone's activity is mediated through its interaction with the motilin receptor, a heterotrimeric G-protein-coupled receptor that regulates gastric motility . The synthetic fragment, Motilin-(1-11), retains essential biological activity while providing a more manageable structure for research and therapeutic applications .
The synthesis of Motilin-(1-11) typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The synthesis can be performed using automated synthesizers, ensuring high purity and yield.
During SPPS, protected amino acids are sequentially added to the resin-bound peptide chain. Each amino acid is activated using coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. After synthesis, the peptide is cleaved from the resin and deprotected to yield the final product. Characterization methods such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to confirm purity and identity .
Motilin-(1-11) consists of the first eleven amino acids of the full-length motilin peptide, which includes:
This fragment is critical for binding to its receptor and eliciting physiological responses related to gastrointestinal motility.
The molecular weight of Motilin-(1-11) is approximately 1,265 daltons. Its structure has been analyzed using nuclear magnetic resonance (NMR) spectroscopy, revealing an ordered alpha-helical conformation between specific residues, which contributes to its biological activity .
Motilin-(1-11) primarily functions through receptor-mediated mechanisms. Upon binding to the motilin receptor, it triggers intracellular signaling pathways that enhance gastrointestinal motility. The receptor activation leads to increased intracellular calcium levels and subsequent muscle contractions in the gastrointestinal tract.
The interactions between Motilin-(1-11) and its receptor are characterized by specific binding affinities and kinetics. Studies have demonstrated that modifications to the peptide sequence can significantly affect its potency and efficacy at activating the motilin receptor .
The mechanism of action for Motilin-(1-11) involves binding to the motilin receptor located on smooth muscle cells in the gastrointestinal tract. This interaction activates G-proteins that stimulate phospholipase C, leading to an increase in inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in enhanced calcium release from intracellular stores, promoting muscle contraction.
Research indicates that Motilin-(1-11) exhibits similar pharmacological properties to full-length motilin but may have distinct effects on receptor desensitization and internalization processes .
Motilin-(1-11) is a white to off-white powder that is soluble in water. It displays stability under acidic conditions but may degrade at high pH levels.
The chemical formula for Motilin-(1-11) is . Its stability can be affected by factors such as temperature, pH, and exposure to light. Analytical techniques such as HPLC are used to assess purity and stability over time .
Motilin-(1-11) has significant applications in both research and clinical settings:
The bioactive core of human motilin resides in its N-terminal segment, particularly Motilin-(1-11). This fragment retains significant binding affinity for the motilin receptor (motilin receptor), despite lacking the C-terminal helical domain of full-length motilin (22 amino acids). The pentapeptide Phe¹-Val²-Pro³-Ile⁴-Phe⁵ forms a hydrophobic pharmacophore critical for receptor activation. Mutagenesis studies confirm that Phe¹ is indispensable: its substitution or acetylation abolishes receptor activation due to disrupted interactions with transmembrane residues (e.g., Glu¹¹⁹³.³³ and Arg³¹⁸⁶.⁵⁵) [2]. Val² and Pro³ stabilize the bioactive conformation through intramolecular contacts, while Ile⁴ and Phe⁵ engage hydrophobic pockets formed by Phe³³N-terminal, Tyr³²¹⁶.⁵⁸, and Ile³³⁸⁷.³⁶ [2] [8].
Table 1: Key Residues in Motilin-(1-11) Pharmacophore
| Position | Amino Acid | Function | Consequence of Mutation |
|---|---|---|---|
| 1 | Phe¹ | Hydrophobic anchor; charge interaction | 280-fold ↓ potency; abolished activity if acetylated |
| 2 | Val² | Conformational stability | Reduced receptor affinity |
| 3 | Pro³ | Intramolecular stacking with Phe¹ | Partial agonist if substituted with Phe |
| 4 | Ile⁴ | Hydrophobic pocket binding | Impaired Ca²⁺ signaling |
| 5 | Phe⁵ | Hydrophobic network | Disrupted receptor activation |
This segment’s conservation across mammals (e.g., identical in humans, pigs, dogs) underscores its evolutionary significance [7] [9].
Cryo-electron microscopy (cryo-electron microscopy) structures of motilin receptor bound to Motilin-(1-11) reveal a dual binding pocket topology. The receptor’s transmembrane domain (transmembrane domain) harbors an orthosteric subpocket where Motilin-(1-11) inserts deeply, forming contacts with transmembrane helices 3, 4, 5, 6, and 7 [2] [3]. Key interactions include:
Table 2: Cryo-electron microscopy-Derived Interactions in the Orthosteric Subpocket
| Motilin-(1-11) Residue | Receptor Residue | Interaction Type | Functional Impact |
|---|---|---|---|
| Phe¹ | Glu¹¹⁹³.³³ | Ionic bond | Critical for initial binding |
| Phe¹ | Phe³¹⁴⁶.⁵¹ | π-π stacking | Stabilizes ligand orientation |
| Phe¹ | Leu¹¹⁵³.²⁹ | Hydrophobic | Mutation ↑ potency |
| Ile⁴ | Tyr³²¹⁶.⁵⁸ | Van der Waals | Disruption ↓ signaling |
| Phe⁵ | Ile³³⁸⁷.³⁶ | Hydrophobic | Essential for receptor activation |
The extracellular loops (extracellular loops) contribute minimally to Motilin-(1-11) binding, contrasting with full-length motilin [2].
Motilin-(1-11) binding induces distinct conformational shifts in motilin receptor, facilitating G protein coupling. Structural comparisons show that transmembrane helix 6 undergoes a 6-Å outward displacement upon ligand engagement, creating a cavity for Gαq protein insertion [2] [6]. This movement is stabilized by:
Molecular dynamics simulations indicate that Motilin-(1-11) stabilizes an active-state conformation within 50 ns, characterized by:
Extracellular loop 2 (extracellular loop 2) of motilin receptor exhibits a unique α-helical "umbrella shaft" (residues S²²⁰-F²³¹) that supports a flexible "canopy" (residues P¹⁸³-P²¹⁹) [2]. While extracellular loop 2 minimally influences Motilin-(1-11) binding, it is critical for full-length motilin recognition:
Full-length motilin engages both orthosteric and extracellular subpockets of motilin receptor, whereas Motilin-(1-11) relies solely on the orthosteric site:
This divergence highlights the C terminus’ role in regulating receptor trafficking and efficacy, informing designs of truncated motilin analogs for prolonged prokinetic effects [6] [10].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 13966-05-7
CAS No.: 194-03-6